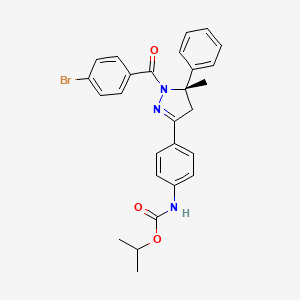
Beclin1-Bcl-2 interaction inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beclin1-Bcl-2 interaction inhibitor 1 is a compound that disrupts the interaction between Beclin 1 and Bcl-2 proteins. This interaction is crucial in the regulation of autophagy, a cellular degradation process that maintains cellular homeostasis by removing damaged organelles and proteins. By inhibiting this interaction, this compound can modulate autophagy, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beclin1-Bcl-2 interaction inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Beclin1-Bcl-2 interaction inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Beclin1-Bcl-2 interaction inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of autophagy and the role of Beclin 1 and Bcl-2 in cellular processes.
Biology: Helps in understanding the regulation of autophagy and its implications in various biological processes such as cell survival, differentiation, and response to stress.
Medicine: Potential therapeutic applications in treating diseases associated with dysregulated autophagy, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting autophagy-related pathways
Wirkmechanismus
Beclin1-Bcl-2 interaction inhibitor 1 exerts its effects by binding to the hydrophobic groove of Bcl-2, preventing its interaction with Beclin 1. This disruption allows Beclin 1 to assemble the pre-autophagosomal structure, leading to the activation of autophagy. The molecular targets involved include the BH3 domain of Beclin 1 and the hydrophobic groove of Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ABT-737: A small molecule that inhibits Bcl-2 and Bcl-xL, promoting apoptosis.
Navitoclax: Another Bcl-2 inhibitor with similar properties to ABT-737.
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia
Uniqueness
Beclin1-Bcl-2 interaction inhibitor 1 is unique in its ability to specifically disrupt the Beclin 1-Bcl-2 interaction, thereby modulating autophagy without inducing apoptosis. This selective inhibition makes it a valuable tool for studying autophagy and developing targeted therapies .
Eigenschaften
Molekularformel |
C27H26BrN3O3 |
|---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1 |
InChI-Schlüssel |
CFSCBGUTIWEQBY-MHZLTWQESA-N |
Isomerische SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















